![molecular formula C17H30N2O2 B13203090 1-[(Oxan-4-yl)carbonyl]-2-(piperidin-4-yl)azepane](/img/structure/B13203090.png)
1-[(Oxan-4-yl)carbonyl]-2-(piperidin-4-yl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oxane-4-carbonyl)-2-(piperidin-4-yl)azepane is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxane ring, a piperidine ring, and an azepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxane-4-carbonyl)-2-(piperidin-4-yl)azepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxane Ring: This step involves the cyclization of a suitable precursor to form the oxane ring.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Formation of the Azepane Ring: The final step involves the cyclization of the intermediate compound to form the azepane ring.
Industrial Production Methods
Industrial production of 1-(oxane-4-carbonyl)-2-(piperidin-4-yl)azepane may involve optimized reaction conditions to ensure high yield and purity. These conditions include:
Temperature Control: Maintaining an optimal temperature range to facilitate the desired reactions.
Catalysts: Using specific catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing advanced purification techniques such as chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Oxane-4-carbonyl)-2-(piperidin-4-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(Oxane-4-carbonyl)-2-(piperidin-4-yl)azepane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(oxane-4-carbonyl)-2-(piperidin-4-yl)azepane involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-cyclopropyl-1-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-5-oxopyrrolidine-3-carboxamide
- 3-({[1-(oxane-4-carbonyl)piperidin-4-yl]oxy}methyl)pyridine
Uniqueness
1-(Oxane-4-carbonyl)-2-(piperidin-4-yl)azepane is unique due to its specific combination of oxane, piperidine, and azepane rings
Propriétés
Formule moléculaire |
C17H30N2O2 |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
oxan-4-yl-(2-piperidin-4-ylazepan-1-yl)methanone |
InChI |
InChI=1S/C17H30N2O2/c20-17(15-7-12-21-13-8-15)19-11-3-1-2-4-16(19)14-5-9-18-10-6-14/h14-16,18H,1-13H2 |
Clé InChI |
DVUDXDGNIFYFID-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(N(CC1)C(=O)C2CCOCC2)C3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine](/img/structure/B13203020.png)
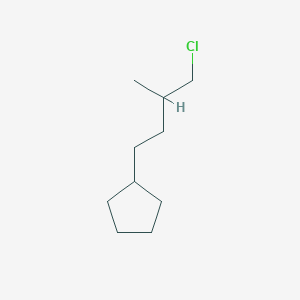

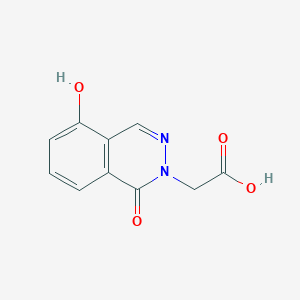

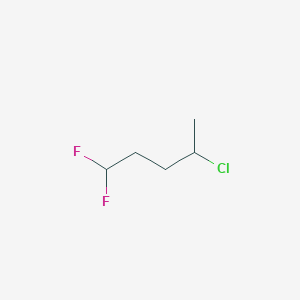
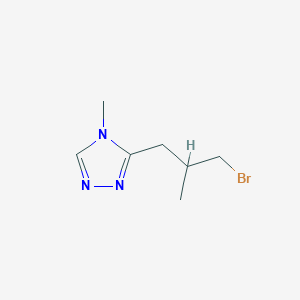
![6-methoxy-N2-[(1-methyl-1H-pyrazol-3-yl)methyl]pyridine-2,5-diamine](/img/structure/B13203060.png)
![N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13203070.png)

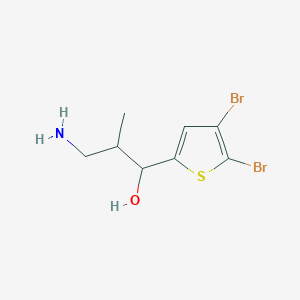
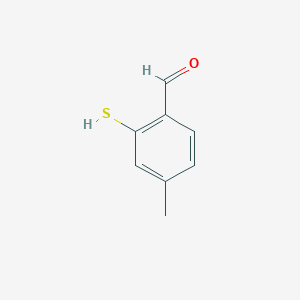
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13203088.png)
